N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide
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Overview
Description
N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-acetylphenylamine with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(4-acetylphenyl)-2-amino-4,5-dichlorobenzenesulfonamide, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.
Scientific Research Applications
N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antimicrobial effects . Additionally, the compound may interfere with other biological pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of bromine and chlorine atoms.
N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide: Contains a diphenylphosphino group instead of bromine and chlorine atoms.
4-acetylphenyl cyanate: Contains a cyanate group instead of the sulfonamide moiety.
Uniqueness
N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO3S/c1-8(19)9-2-4-10(5-3-9)18-22(20,21)14-7-13(17)12(16)6-11(14)15/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNHYSFJMFRNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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